molecular formula C18H20N6O2 B2646246 3,9-dimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919008-40-5

3,9-dimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No. B2646246
CAS RN: 919008-40-5
M. Wt: 352.398
InChI Key: HWHMEAQHWRYIKO-UHFFFAOYSA-N
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Description

The compound is a derivative of purines, which are biologically significant compounds. Purines are key components of cellular energy systems (ATP and ADP), signal transduction (GTP, cAMP, cGMP), and, along with pyrimidines, RNA and DNA production .


Synthesis Analysis

In a study, novel heterocycles, purino [7, 8-g] -6-azapteridines and [1, 2, 4] triazino [3, 2-f] purines, were synthesized and their biological activities were examined . The synthesis involved the reaction of 8-aminotheophylline with hydroxylamine-Ο-sulfonic acid, followed by heating with hydrochloric acid .


Molecular Structure Analysis

The molecular structure of these compounds is complex, involving multiple rings and functional groups . The exact structure of “3,9-dimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,9-dimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione” are not available in the sources I found . These properties would need to be determined experimentally.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found . It would be important to handle this compound with care until more information is available.

properties

CAS RN

919008-40-5

Product Name

3,9-dimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Molecular Formula

C18H20N6O2

Molecular Weight

352.398

IUPAC Name

3,9-dimethyl-7-(3-phenylpropyl)-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione

InChI

InChI=1S/C18H20N6O2/c1-12-11-24-14-15(19-17(24)21-20-12)22(2)18(26)23(16(14)25)10-6-9-13-7-4-3-5-8-13/h3-5,7-8H,6,9-11H2,1-2H3,(H,19,21)

InChI Key

HWHMEAQHWRYIKO-UHFFFAOYSA-N

SMILES

CC1=NNC2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCCC4=CC=CC=C4

solubility

not available

Origin of Product

United States

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